molecular formula C7H5N3O2 B1374695 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid CAS No. 857204-03-6

5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid

Cat. No.: B1374695
CAS No.: 857204-03-6
M. Wt: 163.13 g/mol
InChI Key: DRSPZIPMDQBSMG-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid is a heterocyclic compound with a fused ring structure consisting of a pyrrole ring and a pyrimidine ringIts unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Biochemical Analysis

Biochemical Properties

5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby inhibiting its activity . This interaction highlights its potential as an antimicrobial agent. Additionally, this compound can interact with RNA polymerase, further demonstrating its role in inhibiting bacterial growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, derivatives of this compound have shown significant antiproliferative effects, indicating its potential as an anticancer agent . It can modulate cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to DNA gyrase inhibits the enzyme’s activity, preventing bacterial DNA replication . Additionally, it can induce changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular functions, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with DNA gyrase and RNA polymerase affects the metabolic processes related to DNA and RNA synthesis . These interactions can lead to changes in the overall metabolic state of the cell, further influencing cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with specific transporters and binding proteins, which facilitate its localization and accumulation within cells . This distribution pattern is essential for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid typically involves multi-step processes. One common method starts with the preparation of pyrrole derivatives, followed by cyclization reactions to form the fused ring structure. For instance, a green and simple Cu-catalyzed method has been reported for the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives . The reaction conditions often involve the use of catalysts, such as copper, and specific reagents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.

Scientific Research Applications

5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group

Properties

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-4-6(10-5)2-8-3-9-4/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSPZIPMDQBSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=CN=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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